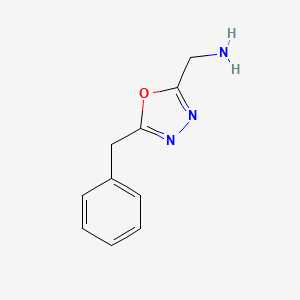

(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine

Descripción

Propiedades

IUPAC Name |

(5-benzyl-1,3,4-oxadiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-10-13-12-9(14-10)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBPEHJDTFADTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640516 | |

| Record name | 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933756-55-9 | |

| Record name | 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Elucidation of 5 Benzyl 1,3,4 Oxadiazol 2 Yl Methanamine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

Proton NMR (¹H-NMR) spectroscopy provides valuable information about the number of different types of protons and their chemical environments. In the case of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine (B14133147), a close analogue of the target compound, the ¹H-NMR spectrum reveals distinct signals corresponding to the aromatic, methylene (B1212753), and methyl protons. preprints.orgmdpi.com

The aromatic protons of the p-tolyl group typically appear as two doublets in the downfield region of the spectrum, a consequence of their distinct electronic environments and spin-spin coupling with neighboring protons. preprints.orgmdpi.com For the analogue, these signals are observed at approximately δ 8.00 ppm and δ 7.42 ppm. preprints.orgmdpi.com The protons of the benzyl (B1604629) group in the target compound, (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine, are expected to show a complex multiplet in the aromatic region, typically between δ 7.20 and δ 7.40 ppm, due to the five protons on the phenyl ring.

A key signal for identifying the methanamine moiety is the singlet corresponding to the methylene (-CH₂-) protons attached to the oxadiazole ring. In the analogue, this signal appears at around δ 4.05 ppm. preprints.orgmdpi.com A similar chemical shift is anticipated for the target compound. The protons of the amine (-NH₂) group often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl protons of the p-tolyl group in the analogue give rise to a characteristic singlet at approximately δ 2.39 ppm. preprints.orgmdpi.com

Table 1: ¹H-NMR Chemical Shifts for 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine preprints.orgmdpi.com

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 8.00 | d |

| Aromatic Protons | 7.42 | d |

| Methylene Protons (-CH₂-) | 4.05 | s |

| Methyl Protons (-CH₃) | 2.39 | s |

d = doublet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Characterization

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon framework of a molecule. The ¹³C-NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine shows distinct signals for the carbons of the oxadiazole ring, the aromatic ring, the methylene group, and the methyl group. preprints.orgresearchgate.net

The two carbons of the 1,3,4-oxadiazole (B1194373) ring are highly deshielded and appear at the downfield end of the spectrum, typically in the range of δ 160-165 ppm. preprints.orgresearchgate.net For the analogue, these signals are observed at approximately δ 164.32 and δ 161.98 ppm. preprints.orgresearchgate.net The aromatic carbons of the p-tolyl group exhibit signals in the characteristic range of δ 120-145 ppm. preprints.orgresearchgate.net The carbon of the methylene group attached to the oxadiazole ring is observed at a higher field, around δ 50.24 ppm in the analogue. preprints.orgresearchgate.net The methyl carbon of the p-tolyl group gives a signal at approximately δ 21.59 ppm. preprints.orgresearchgate.net

For the target compound, this compound, the benzylic methylene carbon (-CH₂-) attached to the oxadiazole ring is expected to have a chemical shift in a similar range to the analogue's methylene carbon. The carbons of the benzyl group's phenyl ring will also appear in the aromatic region.

Table 2: ¹³C-NMR Chemical Shifts for 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine preprints.orgresearchgate.net

| Carbon Type | Chemical Shift (δ, ppm) |

| Oxadiazole Ring Carbons | 164.32, 161.98 |

| Aromatic Carbons | 142.59, 130.40, 127.05, 121.11 |

| Methylene Carbon (-CH₂-) | 50.24 |

| Methyl Carbon (-CH₃) | 21.59 |

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1,3,4-oxadiazole derivatives provides characteristic absorption bands that confirm the presence of the key functional groups. For 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the FT-IR spectrum displays several key peaks. mdpi.com

The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. The C=N stretching vibration of the oxadiazole ring is a characteristic feature and is usually found in the range of 1610-1650 cm⁻¹. mdpi.com The C-O-C stretching of the oxadiazole ring gives rise to a strong absorption band between 1020 and 1070 cm⁻¹. mdpi.com The C=C stretching vibrations of the aromatic ring are observed in the 1450-1600 cm⁻¹ region. mdpi.com Finally, the N-H wagging of the primary amine can be seen around 755 cm⁻¹. mdpi.com

Table 3: FT-IR Data for 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine mdpi.com

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch (Primary Amine) | 3435, 3375 |

| C-H Stretch (Aromatic) | 3065 |

| C=N Stretch (Oxadiazole) | 1625 |

| C=C Stretch (Aromatic) | 1520 |

| C-O-C Stretch (Oxadiazole) | 1025 |

| N-H Wag (Primary Amine) | 755 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For conjugated systems like 1,3,4-oxadiazole derivatives, the π → π* and n → π* transitions are of particular interest.

The UV-Vis spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, shows absorption maxima that are dependent on the solvent used, indicating solvent-analyte interactions. mdpi.com In N,N'-Dimethylformamide, ethyl alcohol, and tetrahydrofuran, the λ_max values were observed at 296 nm, 271 nm, and 279 nm, respectively. mdpi.com These absorptions are attributed to the π → π* transitions within the conjugated system of the aromatic ring and the oxadiazole nucleus. The presence of the benzyl group in the target compound is expected to result in similar absorption patterns.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern of its molecular ion.

For 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the mass spectrum would show a molecular ion peak [M+H]⁺ at m/z 190.066, corresponding to its molecular formula C₁₀H₁₁N₃O. mdpi.com The fragmentation of 1,3,4-oxadiazole derivatives often involves the cleavage of the bonds adjacent to the heterocyclic ring. Common fragmentation pathways for amines include alpha-cleavage.

The fragmentation pattern for the target compound, this compound, is expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation would likely involve the loss of the benzyl group (C₇H₇, m/z 91) to form a stable tropylium (B1234903) cation, a common fragmentation for benzyl-substituted compounds. Cleavage of the C-C bond between the benzyl group and the oxadiazole ring would also be a prominent fragmentation pathway.

X-ray Diffraction for Single-Crystal Structural Determination

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and torsion angles, thereby defining the exact conformation of the molecule. Furthermore, it reveals the packing of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π–π stacking.

While a dedicated single-crystal X-ray structure for this compound is not available in the surveyed literature, a comprehensive analysis of its close structural analogues provides significant insight into its likely molecular geometry and packing characteristics. The study of these related compounds, which share the core 1,3,4-oxadiazole ring and benzyl or substituted benzyl moieties, allows for a robust extrapolation of the structural features of the title compound.

Detailed Research Findings from Analogues

Structural studies on benzyl-substituted 1,3,4-oxadiazole analogues reveal critical details about the orientation of the pendant groups relative to the central heterocycle. For instance, in the crystal structure of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole, the torsion angle between the oxadiazole ring and the C5-attached phenyl ring (O1-C5-C6-C7) is -5.76°, indicating a near-coplanar arrangement. core.ac.uk In contrast, analysis of compounds like 2-[(4-tertbutylphenylmethyl)sulfanyl]-5-(phenyl)-1,3,4-oxadiazole shows a significant twist, with a dihedral angle of 66.66(5)° between the oxadiazole ring and the benzyl group attached via a sulfur atom. rsc.org This variability highlights that the conformation is sensitive to the nature of the substituent at position 2 and the crystal packing forces.

The crystal packing of these analogues is often governed by a network of weak intermolecular interactions. In the structure of 2-[(4-tertbutylphenylmethyl)sulfanyl]-5-(phenyl)-1,3,4-oxadiazole, molecules form dimers through C–H⋯N hydrogen bonds, and these dimers are further stabilized by C–H⋯π interactions. rsc.org In amine-substituted oxadiazoles, such as 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, intermolecular N–H⋯N hydrogen bonds are a dominant feature, leading to the formation of distinct dimeric structures. nih.gov Given that this compound possesses a primary amine group (-CH₂NH₂), it is highly probable that its crystal structure would also be significantly influenced by strong N–H⋯N or N–H⋯O hydrogen bonds, leading to well-defined supramolecular architectures.

Crystallographic data for several key analogues are presented below, illustrating the typical geometric parameters observed for this class of compounds.

| Parameter | Compound A | Compound B |

|---|---|---|

| Compound Name | 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole uzh.ch | Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate researchgate.net |

| Chemical Formula | C₁₃H₈Br₂N₂OS₂ | C₁₈H₁₈N₄O₃ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Pc | P2₁ |

| a (Å) | 13.4050(4) | 9.8152(2) |

| b (Å) | 4.7716(1) | 9.6305(2) |

| c (Å) | 11.7303(4) | 9.8465(2) |

| β (°) | 105.885(3) | 116.785(1) |

| Volume (ų) | 721.66(4) | 831.05(3) |

| Z | 2 | 2 |

Based on the analysis of these analogues, the structure of this compound is expected to feature a planar 1,3,4-oxadiazole core. The benzyl group at C5 and the methanamine group at C2 would likely be twisted out of the plane of the central ring, with the specific torsion angles being dictated by steric hindrance and the formation of an optimized network of intermolecular hydrogen bonds involving the -NH₂ group.

Computational and Theoretical Investigations of 5 Benzyl 1,3,4 Oxadiazol 2 Yl Methanamine Analogs

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to 1,3,4-oxadiazole (B1194373) derivatives to study their stability, reactivity, and spectroscopic properties. nih.govmdpi.com These computational studies offer insights that are complementary to experimental data, helping to rationalize observed properties and predict the behavior of novel analogs.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For 1,3,4-oxadiazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a 1,3,4-Oxadiazole Core

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G**) |

| Bond Length | C2-O1 | 1.37 Å |

| O1-C5 | 1.37 Å | |

| C2-N3 | 1.29 Å | |

| N3-N4 | 1.41 Å | |

| N4-C5 | 1.29 Å | |

| Bond Angle | C5-O1-C2 | 104.5° |

| O1-C2-N3 | 115.0° | |

| C2-N3-N4 | 102.7° | |

| N3-N4-C5 | 102.7° | |

| N4-C5-O1 | 115.0° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov For 1,3,4-oxadiazole analogs, DFT calculations show that the HOMO is often localized on the more electron-rich parts of the molecule, such as the benzyl (B1604629) ring, while the LUMO is typically centered on the electron-deficient 1,3,4-oxadiazole ring. mdpi.comtandfonline.com This distribution governs the charge transfer characteristics of the molecule.

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Representative 1,3,4-Oxadiazole Analogs

| Compound Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 5-phenyl-1,3,4-oxadiazole-2-amine | -6.58 | -1.25 | 5.33 |

| 2-benzyl-5-phenyl-1,3,4-oxadiazole | -6.89 | -1.42 | 5.47 |

| Analog with Electron-Donating Group | -6.21 | -1.15 | 5.06 |

| Analog with Electron-Withdrawing Group | -7.15 | -1.88 | 5.27 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green areas represent neutral potential. researchgate.netresearchgate.net

For 1,3,4-oxadiazole analogs, MEP maps typically show negative potential (red) around the nitrogen atoms of the oxadiazole ring, highlighting their nucleophilic character. researchgate.net Conversely, the hydrogen atoms of the aminomethyl group (-CH₂NH₂) would exhibit positive potential (blue), indicating their electrophilic nature. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. chemrxiv.org

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. These calculated spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. nahrainuniv.edu.iq It is common practice to scale the calculated frequencies by a specific factor to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental spectra. nahrainuniv.edu.iq

For analogs of (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine, characteristic vibrational frequencies would include C-H stretching from the benzyl group, N-H stretching from the amine group, C=N and C-O-C stretching from the oxadiazole ring, and various bending modes. Theoretical calculations can help unambiguously assign these bands in the experimental spectrum.

Table 3: Key Theoretical Vibrational Frequencies for a this compound Analog

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| N-H Asymmetric/Symmetric Stretch | -NH₂ | 3400-3550 |

| C-H Aromatic Stretch | Benzyl Ring | 3050-3150 |

| C-H Aliphatic Stretch | -CH₂- | 2900-3000 |

| C=N Stretch | Oxadiazole Ring | 1620-1650 |

| C-N Stretch | Oxadiazole Ring | 1350-1390 |

| C-O-C Stretch | Oxadiazole Ring | 1050-1100 |

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. researchgate.netnih.gov For 1,3,4-oxadiazole derivatives, which are known to exhibit a wide range of biological activities, docking studies have been performed against numerous targets, including cholinesterases, kinases, and microbial enzymes. nih.govnih.gov

Docking simulations can predict the binding mode of a ligand within the active site of a target protein. The output of a docking calculation is typically a binding score or energy, which estimates the binding affinity, and a series of poses showing the ligand's conformation and interactions with the receptor. semanticscholar.org

For analogs of this compound, these simulations can reveal how the molecule fits into the binding pocket and which functional groups are involved in key interactions. nih.gov For example, the nitrogen atoms of the 1,3,4-oxadiazole ring can act as hydrogen bond acceptors, while the -NH₂ group can act as a hydrogen bond donor. nih.gov The benzyl group often engages in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site. nih.gov Identifying these critical interaction residues is essential for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. mdpi.com

Table 4: Example of Molecular Docking Results for a 1,3,4-Oxadiazole Analog with Acetylcholinesterase (AChE)

| Compound Analog | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | -8.5 | Trp84, Tyr334 | π-π Stacking |

| Ser200, His440 | Hydrogen Bonding | ||

| Tyr121, Phe330 | Hydrophobic Interaction |

Reaction Mechanisms and Intrinsic Reactivity Profiles of 1,3,4 Oxadiazole Derivatives

Detailed Mechanistic Pathways of 1,3,4-Oxadiazole (B1194373) Ring Formation (e.g., Pericyclic Reactions, Cyclodehydrations)

The formation of the 1,3,4-oxadiazole ring is most commonly achieved through intramolecular cyclodehydration reactions. nih.govotterbein.edu Other significant methods include oxidative cyclization and, to a lesser extent, pericyclic reactions.

One of the most prevalent methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.gov This reaction is typically facilitated by a variety of dehydrating agents. While the precise mechanism can vary with the reagent used, a general pathway involves the activation of one of the carbonyl oxygens by the dehydrating agent, followed by an intramolecular nucleophilic attack by the other carbonyl oxygen. Subsequent elimination of water leads to the formation of the aromatic 1,3,4-oxadiazole ring. A proposed intermediate in this process is a diacylhydrazine. otterbein.edu

Another widely employed strategy is the oxidative cyclization of N-acylhydrazones. jchemrev.com This method often utilizes an oxidizing agent to facilitate the ring closure. For instance, iodine-mediated oxidative C-O bond formation has been used in the synthesis of 2-amino-substituted 1,3,4-oxadiazoles. jchemrev.com

Pericyclic reactions, while less common, can also be employed. An example is the cycloaddition reaction between a ketone or aldehyde's carbonyl group and a diazo compound. thieme-connect.de In this mechanism, the terminal nitrogen of the diazo compound bonds to the carbonyl carbon, and the carbonyl oxygen bonds to the diazo carbon, leading to the oxadiazole ring system. thieme-connect.de

A variety of reagents have been utilized to effect the cyclodehydration, each with its own advantages and potential mechanistic nuances.

| Dehydrating/Cyclizing Agent | Substrate | General Reaction Conditions | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | 1,2-Diacylhydrazines | Heating | nih.govmdpi.com |

| Polyphosphoric Acid (PPA) | N,N'-Diacylhydrazines | Heating | mdpi.com |

| Thionyl Chloride (SOCl₂) | 1,2-Diacylhydrazines | Heating | mdpi.com |

| Triflic Anhydride and Triphenylphosphine Oxide | Diacylhydrazines | Anhydrous conditions | openmedicinalchemistryjournal.com |

| Iodine | Acylthiosemicarbazides or Semicarbazones | Oxidative cyclization | nih.govorganic-chemistry.org |

| Burgess Reagent | N,N'-Diacylhydrazines | Mild conditions | mdpi.com |

Reactivity of the 1,3,4-Oxadiazole Heterocyclic Ring System (e.g., Electrophilic and Nucleophilic Attack Specificity)

The 1,3,4-oxadiazole ring is characterized as an electron-deficient aromatic system. thieme-connect.dechemicalbook.com This is a consequence of the presence of two electronegative, pyridine-type nitrogen atoms, which significantly withdraw electron density from the carbon atoms of the ring. rroij.comglobalresearchonline.net This electronic feature governs the ring's reactivity towards both electrophiles and nucleophiles.

Electrophilic Attack: Electrophilic substitution at the carbon atoms (positions 2 and 5) of the 1,3,4-oxadiazole ring is exceedingly difficult due to the low electron density at these positions. chemicalbook.comrroij.comglobalresearchonline.net Reactions such as nitration and sulfonation have not been successfully achieved on the parent ring. thieme-connect.de However, electrophilic attack can occur at the nitrogen atoms (positions 3 and 4), which have a relatively higher electron density. rroij.com The propensity for electrophilic attack at nitrogen is enhanced if the ring is substituted with electron-releasing groups. rroij.comglobalresearchonline.net

Nucleophilic Attack: The 1,3,4-oxadiazole ring is generally resistant to nucleophilic attack. rroij.com However, nucleophilic substitution can be achieved if a suitable leaving group is present at the 2- or 5-position. thieme-connect.de In many instances, the addition of a strong nucleophile can lead to the cleavage of the heterocyclic ring, often resulting in the formation of acyclic acylhydrazine derivatives. thieme-connect.deacs.org For example, 2,5-bis(perfluoroalkyl)-1,3,4-oxadiazoles have been shown to be readily attacked by hydrazine (B178648), leading to ring opening. acs.org

| Type of Attack | Position(s) on Ring | Reactivity | Controlling Factors | Reference |

|---|---|---|---|---|

| Electrophilic | C-2 and C-5 | Very low | Electron deficiency of carbon atoms | thieme-connect.dechemicalbook.comrroij.com |

| Electrophilic | N-3 and N-4 | Possible | Presence of electron-releasing groups on the ring | rroij.comglobalresearchonline.net |

| Nucleophilic | C-2 and C-5 | Possible, but often leads to ring cleavage | Presence of a good leaving group | thieme-connect.deacs.org |

The Influence of the Amine Functionality in (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine on its Reactivity and Functionalization

The primary amine group in this compound is a key site for functionalization, as it can readily participate in a variety of reactions typical of primary amines. This exocyclic amine provides a nucleophilic center for further chemical modifications.

The reactivity of the amine allows for the synthesis of a wide range of derivatives. For instance, the acylation of the analogous 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine with various acid chlorides (such as acetyl chloride and benzoyl chloride) in the presence of a base like triethylamine (B128534) yields the corresponding N-acylated products. ekb.eg Similarly, reaction with isocyanates, such as phenyl isocyanate, leads to the formation of urea (B33335) derivatives. ekb.eg

Furthermore, the amine functionality can serve as a precursor for more complex heterocyclic systems. For example, a chloroacetylated derivative of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine can undergo cyclization with ammonium (B1175870) thiocyanate (B1210189) to form a thiazolidinone ring. ekb.eg

The thiol group, which is structurally related to the methanamine, in 5-substituted-1,3,4-oxadiazole-2-thiones is also known to readily undergo nucleophilic substitution reactions, highlighting the versatility of functional groups at the 2-position for creating new derivatives. nih.gov The synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2"-sulfanyl acetamide (B32628) further illustrates the potential for elaboration at this position. nih.gov

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Acylation | Acid Chlorides (e.g., Acetyl chloride, Benzoyl chloride) | N-Acyl derivatives (Amides) | ekb.eg |

| Urea Formation | Isocyanates (e.g., Phenyl isocyanate) | Urea derivatives | ekb.eg |

| Alkylation/Coupling | Haloacetamides (e.g., N-substituted-2-bromoacetamides) | Substituted acetamides | nih.gov |

| Cyclization (of a derivative) | Ammonium thiocyanate (on a chloroacetylated precursor) | Thiazolidinones | ekb.eg |

Structure Activity Relationship Sar Studies: Mechanistic Insights into 1,3,4 Oxadiazole Scaffolds

Influence of Substituent Effects on Molecular Recognition and Target Interactions

The interaction of a ligand with its biological target is a highly specific process governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For derivatives of the 1,3,4-oxadiazole (B1194373) scaffold, the substituents at the C2 and C5 positions are the primary determinants of binding affinity and selectivity. nih.gov The 1,3,4-oxadiazole nucleus itself often acts as a central, rigid linker that correctly orients these substituents for optimal interaction with a target protein's binding site. mdpi.com

The benzyl (B1604629) group at the C5 position of (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine plays a critical role in defining its interaction profile. The phenyl ring of the benzyl moiety is a key contributor to the molecule's binding affinity, primarily through hydrophobic and π-system interactions.

Hydrophobic and Aromatic Interactions: The nonpolar nature of the phenyl ring allows it to fit into hydrophobic pockets within a protein's active site. Furthermore, it can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). Molecular docking analyses of similar compounds have shown that π-π stacking with histidine (His) residues can be crucial for enzyme inhibition. acs.org

The table below summarizes the influence of various substituents on the phenyl ring of 1,3,4-oxadiazole derivatives and their observed impact on biological activity from various studies.

| Compound Series | Substituent on Phenyl/Benzyl Ring | Observed Effect on Activity | Target/Activity |

| Pyrimidine-1,3,4-oxadiazole analogues | Halogen at para position | Decreased anticancer potential | Anticancer |

| Pyrimidine-1,3,4-oxadiazole analogues | Electron Donating Groups (EDGs) | Increased anticancer potential | Anticancer |

| 5-aryl-1,3,4-oxadiazole-2-thioles | 4-OH | High antitubercular activity | Antitubercular |

| 5-aryl-1,3,4-oxadiazole-2-thioles | 4-NO₂ | High activity against P. aeruginosa | Antibacterial |

| 2-(benzylthio)-benzenesulfonamides | Methoxy groups on styryl ring | High antitumor activity | Anticancer |

This table is generated based on findings from multiple research studies to illustrate general SAR principles. nih.govmdpi.comnih.gov

The methanamine linker (-CH₂NH₂) at the C2 position is a critical functional group for establishing specific, high-affinity interactions with biological targets. It consists of a flexible methylene (B1212753) (-CH₂) spacer and a primary amine (-NH₂) group, both of which contribute to the binding characteristics.

Hydrogen Bonding: The primary amine is a potent hydrogen bond donor and can also act as an acceptor. This allows it to form strong, directional hydrogen bonds with key amino acid residues, such as aspartate, glutamate (B1630785), serine, or the peptide backbone of a protein. tandfonline.com In many enzyme inhibitors, these interactions are responsible for anchoring the ligand in the active site. nih.gov

Electrostatic Interactions: At physiological pH, the amine group is typically protonated (-NH₃⁺), allowing it to form strong electrostatic interactions or salt bridges with negatively charged amino acid residues like aspartate (Asp) and glutamate (Glu) in the target protein.

Flexibility and Orientation: The methylene spacer provides rotational flexibility, allowing the amine group to adopt the optimal orientation for interaction with its binding partner. This conformational adaptability can be crucial for achieving a low-energy binding state and high affinity. The synthesis of 2-amino-5-substituted 1,3,4-oxadiazoles is a common strategy to introduce this key interactive moiety. nih.gov

Rational Design Strategies for Modulating Molecular Recognition and Binding Affinities

Rational drug design leverages SAR insights to systematically modify a lead compound to improve its pharmacological profile. openmedicinalchemistryjournal.com For 1,3,4-oxadiazole scaffolds, this involves the targeted modification of substituents to enhance binding affinity and selectivity. nih.gov

Structure-Based Design: Utilizing techniques like X-ray crystallography and molecular docking, researchers can visualize how a ligand binds to its target. acs.orgnih.gov This allows for the precise design of modifications. For instance, if a hydrophobic pocket near the benzyl group is identified, the benzyl moiety could be replaced with a larger naphthylmethyl group to improve hydrophobic interactions, as seen in some HDAC inhibitors. nih.gov Similarly, if a specific hydrogen bond is desired, the length of the linker can be adjusted to perfectly position the amine group.

Bioisosteric Replacement: The 1,3,4-oxadiazole ring itself is often considered a bioisostere of amide or ester functionalities, offering improved metabolic stability and pharmacokinetic properties. researchgate.net Further modifications can involve replacing the benzyl group with other aromatic or heteroaromatic rings to explore different binding interactions or replacing the methanamine with other linkers (e.g., ethanamine, amides) to alter spacing and hydrogen bonding capacity.

Hybrid Molecule Design: This strategy involves combining the 1,3,4-oxadiazole core with another known pharmacophore to create a hybrid molecule with potentially synergistic or enhanced activity. nih.govnih.gov For example, linking the oxadiazole scaffold to moieties known to interact with specific kinases or growth factor receptors has proven to be a successful strategy for developing novel anticancer agents. biointerfaceresearch.comthesciencein.org

Mechanistic Basis of Molecular Selectivity in Biological Systems

Molecular selectivity—the ability of a drug to interact with a specific target with high affinity while having low affinity for other, often related, targets—is a cornerstone of modern therapeutics. For 1,3,4-oxadiazole derivatives, selectivity is achieved through the precise complementarity of the ligand's structure with the unique topology and chemical environment of the target's binding site. nih.govmdpi.com

Enzyme Inhibition Mechanisms: Many 1,3,4-oxadiazole derivatives exert their biological effects by inhibiting specific enzymes. nih.govnih.gov For instance, derivatives have been designed as inhibitors of thymidylate synthase, histone deacetylases (HDACs), and matrix metalloproteinases (MMPs). nih.govacs.orgrsc.org Selectivity arises from specific interactions with amino acid residues that are unique to the active site of the target enzyme. Molecular docking studies on an MMP-9 inhibitor showed that the compound's high affinity was due to specific interactions with His226 and His236 residues and coordination with a zinc ion in the active site. acs.org A different compound might not fit as well or be able to form these specific interactions in a related MMP, thus conferring selectivity.

Receptor Binding Specificity: When targeting receptors, the orientation of the key functional groups is paramount. The benzyl group might fit into a specific hydrophobic sub-pocket of a receptor, while the protonated methanamine group forms a critical salt bridge with an acidic residue. The rigid 1,3,4-oxadiazole core ensures the correct distance and geometry between these two interaction points. Off-target receptors may have slightly different spacing between these recognition sites or a different residue (e.g., a nonpolar one instead of an acidic one), preventing high-affinity binding. This principle underpins the selectivity of compounds targeting specific receptor subtypes.

The table below provides examples of 1,3,4-oxadiazole derivatives and their targeted biological mechanisms, highlighting the basis for their molecular selectivity.

| Compound/Derivative Class | Biological Target | Key Interactions/Mechanism of Selectivity |

| N-(benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide | Matrix Metalloproteinase-9 (MMP-9) | π–π stacking with His226 and His236; metal coordination with Zn³⁰¹ ion in the active site. acs.org |

| Eugenol-1,3,4-oxadiazole analogues | Thymidylate Synthase | Binding interactions similar to the natural substrate, occupying the active site. rsc.org |

| N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl) benzamide | Histone Deacetylase (HDAC) | The molecule fits into the enzyme's catalytic tunnel, with specific interactions anchoring it. nih.gov |

| Pyrimidine derivatives with 1,3,4-oxadiazole | Pyruvate Dehydrogenase Complex E1 (PDHc-E1) | The 1,3,4-oxadiazole moiety provides additional binding positions and stronger interaction with Lys392 and His106. nih.gov |

Advanced Applications of 1,3,4 Oxadiazole Scaffolds in Chemical Science

Catalysis and Ligand Design for Metal Complexation

Synthesis and Characterization of Oxadiazole-Metal Complexes

There is no available scientific literature detailing the synthesis and characterization of metal complexes specifically using (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine as a ligand.

Exploration of Catalytic Properties and Coordination Modes

In the absence of synthesized metal complexes, no studies on the catalytic properties or coordination modes of this compound have been reported.

Applications in Advanced Materials Research

Components for Organic Light-Emitting Diodes (OLEDs)

No published research could be found that investigates the use of this compound as a component in the fabrication of Organic Light-Emitting Diodes.

Development of Chemical Sensors (e.g., Cation and Anion Sensors)

There is no documented research on the development or application of this compound as a chemical sensor for cations or anions.

Agrochemical Research: Design of Novel Agrochemical Agents (Excluding Toxicology)researchgate.net

The 1,3,4-oxadiazole (B1194373) ring is a crucial heterocyclic moiety that has garnered significant attention in agrochemical research due to its broad spectrum of biological activities. mdpi.com This five-membered ring, containing one oxygen and two nitrogen atoms, serves as a versatile scaffold for the design of novel fungicides, insecticides, and herbicides. researchgate.net The development of new agrochemical agents is driven by the need to manage resistance in pests and pathogens and to create more effective and selective crop protection solutions. nih.gov

Research into 1,3,4-oxadiazole derivatives has yielded promising candidates for the control of fungal diseases in major crops like maize. nih.gov Fungal pathogens are a significant threat to crop yield and quality, and the emergence of resistance to existing fungicides necessitates the discovery of compounds with novel mechanisms of action. nih.gov

A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their in vitro antifungal activity against several important plant pathogens. nih.govfrontiersin.org The synthesis often involves the condensation of benzoyl hydrazine (B178648) with various aromatic aldehydes, followed by an oxidative cyclization reaction to form the oxadiazole ring. frontiersin.org

In one study, several synthesized compounds demonstrated significant antifungal activities against Exserohilum turcicum, a pathogen affecting maize. frontiersin.org Notably, the efficacy of some of these novel compounds surpassed that of carbendazim, a commercial fungicide used as a positive control. frontiersin.org For instance, compounds designated as 4k , 5e , and 5k exhibited EC50 values of 50.48, 47.56, and 32.25 µg/ml, respectively, against E. turcicum, whereas carbendazim's EC50 was 102.83 µg/ml. frontiersin.org Further investigation into the mechanism suggested that these compounds may act as succinate (B1194679) dehydrogenase (SDH) inhibitors, disrupting the mitochondrial respiration chain of the fungi. acs.org

Fungicidal Activity of Selected 1,3,4-Oxadiazole Derivatives against Maize Pathogens

| Compound | EC50 (μg/mL) vs. R. solani | EC50 (μg/mL) vs. G. zeae | EC50 (μg/mL) vs. E. turcicum |

|---|---|---|---|

| 4k | 150.32 | 145.28 | 50.48 |

| 5e | 80.15 | 120.64 | 47.56 |

| 5k | 65.34 | 98.57 | 32.25 |

| Carbendazim (Control) | 8.12 | 6.54 | 102.83 |

Other studies have confirmed the potential of 2,5-disubstituted-1,3,4-oxadiazoles, with some showing potent activity against fungi like Fusarium oxysporum, Gibberella zeae, and Rhizoctonia solani. researchgate.netsioc-journal.cn The fungicidal efficacy is often influenced by the nature of the substituent groups on the oxadiazole ring; for example, derivatives incorporating a thiazole (B1198619) ring have shown enhanced activity. researchgate.netsioc-journal.cn

The 1,3,4-oxadiazole scaffold is also integral to the design of modern insecticides. researchgate.net Compounds based on this structure have demonstrated activity against a range of insect pests, including house flies and leaf rollers. mdpi.com The development of new insecticides is crucial for managing insect populations that can cause significant economic losses in agriculture. nih.gov

Research has explored the synthesis of 1,3,4-oxadiazole derivatives grafted onto polymers like chitosan (B1678972) to enhance their insecticidal properties. nih.gov In one such study, derivatives of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (B1331002) and 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol were synthesized and tested against the cotton leafworm, Spodoptera littoralis. nih.gov Several of the synthesized compounds showed significant insecticidal activity against the fourth-instar larvae of this pest. nih.gov

For example, symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (B1619165) (DCPO) derivatives are noted for their strong activity against various insect pests. mdpi.com The versatility of the 1,3,4-oxadiazole ring allows for the incorporation of various functional groups, which can be tailored to target specific insect species. researchgate.net

Examples of Insecticidal 1,3,4-Oxadiazole Scaffolds

| Compound Type | Target Pest(s) | Reference |

|---|---|---|

| 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (DCPO) | House flies, Leaf rollers | mdpi.com |

| Chitosan-grafted 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol derivatives | Cotton leafworm (Spodoptera littoralis) | nih.gov |

In addition to fungicidal and insecticidal properties, the 1,3,4-oxadiazole core is a key component in several commercial herbicides. mdpi.com These compounds are designed to control unwanted plant growth in agricultural settings. A notable example is oxadiazone, a commercialized herbicide that demonstrates the successful application of this chemical scaffold in weed management. mdpi.com

The design of novel herbicides often involves combining the 1,3,4-oxadiazole ring with other active moieties. For instance, combining it with 3,5-dihalophenoxypyridines has resulted in compounds with significant activity against weeds such as Echinochloa cruss-galli and Avena fatua. mdpi.com More recent research has focused on creating novel tetrahydrophthalimide derivatives that include an oxadiazole moiety, which have shown potent post-emergence herbicidal activity against broadleaf weeds. acs.org These findings underscore the continued importance of the 1,3,4-oxadiazole structure in the discovery of new herbicidal agents. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine and related compounds is moving away from conventional methods that often rely on hazardous reagents and generate significant waste. nih.gov The focus has shifted to "green chemistry," which prioritizes environmental benignity, cost-effectiveness, and scalability. nih.goveurekaselect.com

Innovative green techniques are being implemented for the synthesis of the 1,3,4-oxadiazole (B1194373) core. nih.gov These include microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes, and solvent-free methods like grinding, where reactants are physically ground together, often with a catalyst like molecular iodine, eliminating the need for organic solvents. nih.govresearchgate.netresearchgate.net Other approaches involve catalyst-free reactions, electrochemical synthesis, and the use of green solvents. nih.gov One-pot reactions, where multiple synthetic steps are performed in a single reactor, further enhance efficiency and reduce waste. organic-chemistry.org These sustainable methodologies promise to make the production of 1,3,4-oxadiazole derivatives more economical and environmentally responsible. eurekaselect.com

| Methodology | Key Features | Advantages | References |

|---|---|---|---|

| Conventional Synthesis | Often uses harsh dehydrating agents like phosphorus oxychloride or thionyl chloride. | Well-established procedures. | openmedicinalchemistryjournal.com |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Rapid reaction times (minutes vs. hours), higher yields, cleaner reactions. | nih.gov |

| Grinding Technique | Solvent-free reaction conducted by grinding reactants in a mortar. | Eco-friendly (avoids organic solvents), simple, cost-effective, easy workup. | researchgate.netresearchgate.net |

| One-Pot Synthesis | Multiple reaction steps occur in a single vessel without isolating intermediates. | Increased efficiency, reduced waste and resource consumption. | organic-chemistry.org |

| Catalyst-Based Green Methods | Employs non-toxic catalysts and mild reaction conditions. | Minimizes environmental impact, high scalability. | nih.gov |

Integration of Advanced Computational Approaches for Predictive Chemical Design

The design of future drugs based on the this compound scaffold will be heavily influenced by advanced computational tools. nih.gov In silico techniques such as molecular docking, Density Functional Theory (DFT), and molecular dynamics simulations are becoming indispensable for predicting how a molecule will behave before it is synthesized. nih.govmdpi.com

Molecular docking allows researchers to virtually screen libraries of 1,3,4-oxadiazole derivatives against specific biological targets, such as enzymes or receptors, to estimate their binding affinity and predict their potential as inhibitors. nih.govnih.govsemanticscholar.org This has been successfully used to design oxadiazole-based inhibitors for targets like cyclo-oxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.govrsc.orgmdpi.com DFT studies help in understanding the stability and chemical reactivity of the designed molecules. nih.govmdpi.com These computational methods accelerate the drug discovery process, reduce costs, and allow for a more rational, targeted approach to designing novel therapeutic agents with enhanced efficacy and selectivity. nih.govnih.gov

| Computational Method | Application in 1,3,4-Oxadiazole Design | Key Outcome | References |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a biological target. | Identification of potential inhibitors; understanding of structure-activity relationships (SAR). | nih.govsemanticscholar.orgmdpi.comrdd.edu.iq |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to determine stability and reactivity. | Optimization of molecular geometry; prediction of chemical properties. | nih.govmdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to assess the stability of a ligand-protein complex. | Confirmation of binding stability and interactions. | nih.govnih.gov |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a compound. | Early assessment of drug-like properties. | nih.gov |

Exploration of Undiscovered Mechanistic Pathways in Chemical Biology

The 1,3,4-oxadiazole scaffold is known for its broad spectrum of biological activities, which stems from its ability to interact with a wide variety of biological targets. openmedicinalchemistryjournal.comnih.gov Derivatives have been shown to act as inhibitors of numerous enzymes and proteins crucial to disease progression, including telomerase, histone deacetylases (HDAC), topoisomerase II, and various kinases like EGFR and Src. nih.govnih.gov

Future research will focus on moving beyond these known targets to explore undiscovered mechanistic pathways. The versatility of the 1,3,4-oxadiazole ring allows it to act as a bioisostere for amide and ester groups, enabling it to mimic natural ligands and interact with novel biological systems. mdpi.comnih.gov Advanced chemical biology techniques, such as chemoproteomics and activity-based protein profiling, can be employed to identify new protein targets for compounds like this compound. Uncovering these new mechanisms of action is critical for developing next-generation therapeutics, potentially for diseases where current treatments are inadequate, and for overcoming drug resistance. nih.gov

| Biological Target Class | Examples of Inhibited Enzymes/Pathways | Therapeutic Area | References |

|---|---|---|---|

| Cancer-Related Enzymes | EGFR, Src, HDAC, Topoisomerase II, Telomerase, Thymidine Phosphorylase. | Oncology | nih.govnih.gov |

| Inflammation-Related Enzymes | Cyclooxygenase (COX-1/COX-2). | Anti-inflammatory | mdpi.comnih.gov |

| Bacterial Enzymes | DNA gyrase, Enoyl-acyl carrier protein reductase (FabI). | Antibacterial | mdpi.com |

| Viral Enzymes | HIV Integrase. | Antiviral | nih.gov |

Integration of 1,3,4-Oxadiazole Scaffolds into Multifunctional Molecular Systems

A significant emerging direction in drug discovery is the creation of "hybrid molecules," where two or more distinct pharmacophores are chemically linked to create a single, multifunctional entity. nih.govresearchgate.net The 1,3,4-oxadiazole scaffold is an ideal building block for such systems due to its chemical stability and synthetic accessibility. openmedicinalchemistryjournal.comnih.gov

The strategy of molecular hybridization aims to develop compounds that can interact with multiple biological targets simultaneously, which is a promising approach for treating complex diseases like cancer or overcoming drug resistance. nih.govresearchgate.net Researchers have successfully synthesized hybrids combining the 1,3,4-oxadiazole core with other heterocyclic rings such as triazoles, benzimidazoles, thieno[2,3-d]pyrimidines, and chalcones. mdpi.comnih.govtandfonline.com For instance, 1,3,4-oxadiazole/chalcone hybrids have been designed to inhibit multiple cancer-related kinases like EGFR and Src. nih.gov The future will likely see the development of even more complex systems, potentially including theranostics, which combine the therapeutic action of the oxadiazole moiety with a diagnostic or imaging agent, allowing for simultaneous treatment and monitoring.

| Hybrid Scaffold | Combined Pharmacophores | Intended Biological Effect | References |

|---|---|---|---|

| Oxadiazole-Chalcone | 1,3,4-Oxadiazole and Chalcone | Dual inhibition of EGFR and Src kinases for anticancer activity. | nih.gov |

| Oxadiazole-Triazole | 1,3,4-Oxadiazole and 1,2,3-Triazole | Inhibition of thymidylate synthase for anticancer applications. | tandfonline.com |

| Oxadiazole-Fluoroquinolone | 1,3,4-Oxadiazole and Fluoroquinolone | Enhanced antibacterial activity through DNA gyrase inhibition. | mdpi.com |

| Oxadiazole-Thieno[2,3-d]pyrimidine | 1,3,4-Oxadiazole and Thieno[2,3-d]pyrimidine | Potent antimicrobial effects. | mdpi.com |

| Oxadiazole-Benzimidazole | 1,3,4-Oxadiazole and Benzimidazole | Potent EGFR inhibition for anticancer therapy. | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via polyphosphoric acid (PPA)-mediated condensation of hydrazides and carboxylic acid derivatives. For example, reacting benzyl-substituted hydrazides with glycine in PPA at 120°C for 2 hours, followed by cyclization at 160°C for 12 hours, yields the oxadiazole core. Key parameters include stoichiometric ratios (1:1 hydrazide to acid), solvent-free conditions, and inert atmospheres to prevent oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by H/C NMR and LC-MS ensure structural fidelity.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FTIR : Confirm the presence of NH (stretch ~3300 cm) and oxadiazole C=N (1600–1650 cm).

- NMR : H NMR should show aromatic protons (~7.2–8.0 ppm), methylene (4.0–4.2 ppm), and amine protons (broad ~2.5 ppm). C NMR peaks at 160–165 ppm correspond to oxadiazole carbons.

- LC-MS : Verify molecular ion peaks (e.g., m/z 217.1 [M+H]) and fragmentation patterns .

Q. What are the primary biological activities associated with this compound, and how can initial screenings be designed?

- Methodological Answer : The compound exhibits antimicrobial, anticancer, and anti-inflammatory potential. For screening:

- Antimicrobial : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL.

- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Anti-inflammatory : Measure COX-2 inhibition via ELISA or Western blot .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the benzyl or oxadiazole positions) influence bioactivity, and what SAR trends are observed?

- Methodological Answer : Substituents on the benzyl group (e.g., halogens, methoxy) enhance antimicrobial potency by improving membrane penetration. For example:

- 5-(4-Fluorobenzyl) derivatives : Show 2–4× higher activity against P. aeruginosa compared to unsubstituted analogs.

- Thioether linkages : Improve anticancer activity by facilitating redox cycling (e.g., IC of 12 µM vs. 25 µM in MCF-7 cells) .

- Experimental Design : Synthesize derivatives via nucleophilic substitution (e.g., using benzyl halides) and compare bioactivity using dose-response assays.

Q. What strategies resolve contradictions in biological data (e.g., variable IC values across studies)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:

- Use identical cell lines (ATCC-validated) and passage numbers.

- Control for solvent effects (e.g., DMSO ≤0.1% v/v).

- Validate results with orthogonal assays (e.g., apoptosis via Annexin V alongside MTT) .

Q. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?

- Methodological Answer :

Target Identification : Use SwissTargetPrediction or PharmMapper to identify potential enzyme targets (e.g., COX-2, DNA gyrase).

Docking : Perform AutoDock Vina simulations with optimized force fields (e.g., AMBER) to assess binding affinity.

Validation : Correlate docking scores (ΔG ≤ −8 kcal/mol) with in vitro inhibition data. For example, predicted COX-2 binding (ΔG = −9.2 kcal/mol) aligns with observed IC of 18 µM .

Q. What advanced applications exist for this compound beyond pharmaceuticals (e.g., materials science)?

- Methodological Answer : The oxadiazole core’s electron-deficient nature makes it suitable for:

- OLEDs : Incorporate into polymers as electron-transport layers. Optimize via spin-coating (thickness 80–100 nm) and measure luminance efficiency (e.g., 15 cd/A at 6 V).

- Sensors : Functionalize with fluorophores (e.g., pyrene) for metal ion detection (e.g., Cu via fluorescence quenching) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.